1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole basic properties
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole basic properties
An In-Depth Technical Guide to the Basic Properties of 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole
Authored by a Senior Application Scientist
This guide provides a comprehensive technical analysis of the basic properties of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole, a sterically hindered N-aryl imidazole derivative. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of how molecular structure dictates chemical behavior, particularly basicity. We will explore the nuanced interplay of steric and electronic effects that define the reactivity of this compound's basic center.
Introduction: The Significance of Sterically Encumbered Imidazoles
N-aryl imidazoles are privileged structures in medicinal chemistry and materials science, frequently appearing as core components in pharmaceuticals, agrochemicals, and as ligands in catalysis.[1] The compound 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole is a notable example, featuring significant steric bulk at both the N-1 and C-2 positions of the imidazole ring. Understanding its basicity is not merely an academic exercise; the pKa value is a critical parameter that governs the molecule's protonation state under physiological conditions. This, in turn, dictates its solubility, membrane permeability, and its ability to interact with biological targets such as enzymes and receptors. This guide elucidates the structural factors that govern its basic properties and provides a framework for their experimental determination.
Molecular Architecture and its Influence on Basicity
The fundamental basicity of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole is dictated by the intricate interplay of its constituent parts: the imidazole core, the N-1 substituent, and the C-2 substituent.
The Imidazole Core: An Amphoteric Heterocycle
The parent imidazole ring is an aromatic heterocycle containing two nitrogen atoms. It is amphoteric, meaning it can act as both an acid and a base.[2][3]
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Acidity: The proton on the N-1 nitrogen can be removed by a strong base (pKa ≈ 14.5).[2]
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Basicity: The lone pair of electrons on the sp²-hybridized N-3 nitrogen is not involved in the aromatic π-system and is available to accept a proton.[4][5] The conjugate acid of imidazole, the imidazolium cation, has a pKa (often denoted as pKaH) of approximately 7.0, making it a moderately weak base.[2][3] This basicity is a result of the lone pair's availability and the resonance stabilization of the resulting imidazolium cation.[4]
Caption: Protonation equilibrium of the imidazole ring at the N-3 position.
Substituent Effects on Basicity
In 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole, the substituents at the N-1 and C-2 positions drastically modify the basicity of the core imidazole ring through a combination of steric and electronic effects.
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N-1 Substituent: The 2,6-Diisopropylphenyl Group: This bulky group is the most significant modulator of the molecule's properties.
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Steric Hindrance: The two isopropyl groups are positioned ortho to the point of attachment to the imidazole ring. This creates a significant steric shield around the N-3 basic center. This steric congestion impedes the approach of a proton, thereby significantly decreasing basicity. The imidazole ring is also forced into a nearly perpendicular orientation relative to the phenyl ring to minimize steric clash.[6]
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Electronic Effect: The aryl group itself is electron-withdrawing through inductive and resonance effects. However, the alkyl (isopropyl) groups are weakly electron-donating. The net electronic effect is complex, but it is overwhelmingly overshadowed by the steric effect.
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C-2 Substituent: The Phenyl Group: The phenyl group at the C-2 position primarily exerts an electronic influence.
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Electronic Effect: Phenyl groups are generally electron-withdrawing via resonance (mesomeric effect). This effect delocalizes electron density away from the imidazole ring, reducing the electron density on the N-3 nitrogen and making its lone pair less available for protonation. This leads to a decrease in basicity.
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Caption: Steric hindrance from the 2,6-diisopropylphenyl group shields the N-3 basic center.
Quantitative Assessment of Basicity: pKa Analysis
| Compound | pKa of Conjugate Acid | Key Factors Influencing Basicity |
| Imidazole | ~7.0[2][3] | Baseline aromatic heterocycle. |
| Pyridine | ~5.2[3] | Less basic than imidazole due to sp² nitrogen and lack of amidine resonance stabilization. |
| 2-Phenylimidazole | ~6.2 | Basicity is reduced by the electron-withdrawing phenyl group at C-2. |
| 1-Methylimidazole | ~7.3 | Slightly more basic than imidazole due to the electron-donating effect of the methyl group. |
| 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole | Estimated < 5.0 | Significantly reduced basicity due to overwhelming steric hindrance from the diisopropylphenyl group and the electron-withdrawing effect of the C-2 phenyl group. |
Causality Behind the Estimate: The combined effects of steric hindrance and electron withdrawal are expected to make this compound a significantly weaker base than the parent imidazole. The steric effect of the 2,6-diisopropylphenyl group is the dominant factor, likely reducing the pKa by several units compared to unsubstituted imidazole.
Experimental Protocol: Determination of pKa via Potentiometric Titration
For weakly basic compounds with poor aqueous solubility, potentiometric titration in a non-aqueous solvent is a robust and reliable method for pKa determination.[7] This protocol provides a self-validating system for accurate measurement.
Principle
The sample is dissolved in a suitable non-aqueous solvent and titrated with a strong acid titrant (e.g., perchloric acid). The potential of the solution is monitored using a pH meter with a glass electrode. The pKa is determined from the potential at the half-neutralization point of the titration curve.
Apparatus and Reagents
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Apparatus:
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High-impedance pH meter with millivolt (mV) scale
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Glass combination electrode suitable for non-aqueous solvents
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Calibrated 10 mL burette (Class A)
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Thermostated titration vessel
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Magnetic stirrer and stir bar
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Reagents:
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1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole (accurately weighed)
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Solvent: Anhydrous acetonitrile or nitrobenzene (reagent grade)
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Titrant: 0.05 M Perchloric acid (HClO₄) in anhydrous dioxane or glacial acetic acid (standardized)
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Standard: Potassium hydrogen phthalate (KHP) for titrant standardization.
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Step-by-Step Methodology
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Titrant Standardization:
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Accurately weigh ~100 mg of KHP (dried at 110°C) and dissolve in 50 mL of glacial acetic acid.
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Add 2-3 drops of crystal violet indicator.
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Titrate with the prepared perchloric acid solution from a green to a blue endpoint.
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Calculate the exact molarity of the HClO₄ titrant.
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-
Sample Preparation:
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Accurately weigh approximately 0.1 mmol of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole.
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Dissolve the sample in 50 mL of anhydrous acetonitrile in the titration vessel.
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-
Titration Procedure:
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Immerse the calibrated electrode in the sample solution and allow the reading to stabilize.
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Begin stirring at a constant, moderate speed.
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Record the initial potential (mV).
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Add the standardized HClO₄ titrant in small increments (e.g., 0.1 mL).
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After each addition, wait for the mV reading to stabilize and record both the titrant volume and the potential.
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Continue additions well past the equivalence point (the point of greatest change in mV per unit volume).
-
-
Data Analysis:
-
Plot the recorded potential (mV) on the y-axis against the volume of titrant (mL) on the x-axis to generate the titration curve.
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Determine the equivalence point (Vₑ) by finding the maximum of the first derivative plot (ΔmV/ΔV vs. V).
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Identify the half-equivalence point (Vₑ/2).
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The potential at the half-equivalence point (E₁/₂) corresponds to the pKa of the compound in the chosen solvent system.
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The pKa value can be referenced against a known standard in the same solvent system to correlate it to the aqueous pKa scale if required.
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Caption: Workflow for the experimental determination of pKa via non-aqueous potentiometric titration.
Conclusion and Implications for Research
The basicity of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole is significantly attenuated compared to its parent heterocycle. This is a direct consequence of its molecular architecture, where the pronounced steric hindrance from the bulky 2,6-diisopropylphenyl group at N-1 physically obstructs protonation at the N-3 basic center. This steric effect is further compounded by the electron-withdrawing nature of the C-2 phenyl substituent. Consequently, this molecule should be regarded as a very weak base. For professionals in drug discovery and development, this low basicity implies that at physiological pH (7.4), the molecule will exist almost exclusively in its neutral, unprotonated form. This has profound implications for its ADME (absorption, distribution, metabolism, and excretion) profile, receptor-binding interactions, and overall suitability as a drug candidate. The provided experimental framework offers a reliable method for quantifying this critical physicochemical property.
References
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Liu, X., et al. (2003). Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. National Institutes of Health. Available at: [Link]
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Wikipedia. (n.d.). Imidazole. Available at: [Link]
- Bhatnagar, A., et al. (2011). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
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Ananthu, V., et al. (2021). N‐Arylation of Imidazoles: An Overview. ResearchGate. Available at: [Link]
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de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. National Institutes of Health. Available at: [Link]
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Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available at: [Link]
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Various Authors. (2018). What is the main cause of basicity in imidazole? How can we consider amphoteric?. Quora. Available at: [Link]
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Chemistry Guru. (n.d.). Comparing Basicity of Imidazole, Phenylamine and Amide. Available at: [Link]
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Pütün, A. E., Bereket, G., & Özbay, N. (1993). potentiometric titration of some imidazole derivatives in nonaqueous solvent. DergiPark. Available at: [Link]
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